30-ethyl-34-hex-4-en-2-yl-4,7,10,12,15,19,25,28-octamethyl-33-(methylamino)-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

描述

30-ethyl-34-hex-4-en-2-yl-4,7,10,12,15,19,25,28-octamethyl-33-(methylamino)-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone is an isomer of cyclosporin A, a cyclic peptide secondary metabolite derived from fungi. Cyclosporin A is primarily known for its immunosuppressive properties, making it a crucial compound in transplantation surgery . This compound is formed through an N → O peptidyl shift in cyclosporin A, particularly in the presence of acid .

作用机制

Target of Action

Isocyclosporin A is a rearranged degradation product of Cyclosporin A . Cyclosporin A is known to bind to the receptor cyclophilin-1 inside cells . This interaction forms a complex known as cyclosporine-cyclophilin . The primary role of this complex is to inhibit T cell activation , which is crucial in transplantation surgery and the treatment of various inflammatory and autoimmune conditions .

Mode of Action

The cyclosporine-cyclophilin complex inhibits calcineurin , which in turn stops the dephosphorylation and the activation of the nuclear factor of activated T-cells (NF-AT), a family of transcription factors . This inhibition prevents the transcription of interleukin-2, a cytokine responsible for the proliferation of T-lymphocytes, thus suppressing the immune response .

Biochemical Pathways

The biochemical pathways affected by Isocyclosporin A are likely similar to those affected by Cyclosporin A due to their structural similarity. Cyclosporin A primarily affects the calcineurin pathway . By inhibiting calcineurin, it prevents the activation of NF-AT transcription factors, thereby suppressing the production of interleukin-2 and the subsequent proliferation of T-lymphocytes .

Pharmacokinetics

Cyclosporin a, from which isocyclosporin a is derived, is known for its superb bioavailability due to its conformational variability . It is absorbed slowly and incompletely, predominantly in the upper part of the small intestine . The absorption half-life measured ranged from 0.5 to 2 hours .

Result of Action

Given its structural similarity to cyclosporin a, it can be inferred that isocyclosporin a may also suppress the immune response by inhibiting t cell activation . This makes it potentially useful in preventing organ transplant rejection and treating various inflammatory and autoimmune conditions .

Action Environment

The action of Isocyclosporin A is influenced by environmental factors. For instance, in protic solutions, isomerization occurs over several hours, contributing significantly to the degradation of Cyclosporin A to Isocyclosporin A . This rearrangement has also been observed in the gas phase, specifically on a millisecond time scale when analyzing singly protonated molecules of Cyclosporin A with an ion trap or quadrupole mass analyzers .

生化分析

Biochemical Properties

Isocyclosporin A plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with cyclophilin, a peptidyl-prolyl cis-trans isomerase, forming a complex that inhibits calcineurin . This inhibition prevents the dephosphorylation of nuclear factor of activated T-cells, thereby suppressing T-cell activation and proliferation. Additionally, isocyclosporin A exhibits antifungal, antiparasitic, and anti-inflammatory properties .

Cellular Effects

Isocyclosporin A affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In T-cells, isocyclosporin A inhibits the activation of nuclear factor of activated T-cells, leading to reduced production of interleukin-2 and other cytokines . This results in the suppression of immune responses, making isocyclosporin A valuable in preventing graft rejection during transplantation .

Molecular Mechanism

The molecular mechanism of isocyclosporin A involves its binding interactions with cyclophilin. The isocyclosporin A-cyclophilin complex inhibits calcineurin, a calcium/calmodulin-dependent serine/threonine phosphatase . This inhibition prevents the dephosphorylation and subsequent activation of nuclear factor of activated T-cells, thereby blocking the transcription of genes involved in T-cell activation . Additionally, isocyclosporin A may undergo conformational changes that enhance its binding affinity to cyclophilin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of isocyclosporin A change over time due to its stability and degradation. Isocyclosporin A isomerizes from cyclosporin A in protic solutions over several hours, contributing to the degradation of cyclosporin A . This rearrangement can be influenced by factors such as pH, solvent composition, and temperature . Long-term effects on cellular function include sustained immunosuppression and potential cytotoxicity at higher concentrations .

Dosage Effects in Animal Models

The effects of isocyclosporin A vary with different dosages in animal models. At low doses, isocyclosporin A exhibits immunomodulatory properties, affecting CD8+ T lymphocyte activation and autoimmune diseases . Higher doses may lead to toxic or adverse effects, including nephrotoxicity and hepatotoxicity . Threshold effects observed in studies indicate that careful dosage management is crucial to minimize adverse effects while maintaining therapeutic efficacy .

Metabolic Pathways

Isocyclosporin A is involved in metabolic pathways that include interactions with enzymes such as cytochrome P450 . It is primarily metabolized into hydroxylated and demethylated derivatives, which are further processed by hepatic enzymes . These metabolic pathways influence the bioavailability and clearance of isocyclosporin A, affecting its overall pharmacokinetic profile .

Transport and Distribution

Isocyclosporin A is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It exhibits high lipid solubility, allowing it to cross cellular membranes and accumulate in various tissues . In the blood, isocyclosporin A is associated with erythrocytes, leukocytes, and plasma lipoproteins . Its distribution is influenced by factors such as protein binding and tissue affinity .

Subcellular Localization

The subcellular localization of isocyclosporin A is primarily within the cytoplasm, where it interacts with cyclophilin and inhibits calcineurin . This localization is facilitated by its hydrophobic nature and the presence of targeting signals that direct it to specific cellular compartments . Post-translational modifications, such as N-methylation, may also play a role in its subcellular distribution and activity .

准备方法

Synthetic Routes and Reaction Conditions: 30-ethyl-34-hex-4-en-2-yl-4,7,10,12,15,19,25,28-octamethyl-33-(methylamino)-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone can be synthesized from cyclosporin A through acid-catalyzed isomerization. The reaction is typically carried out in nonaqueous solvents, with methanesulfonic acid being a common catalyst . The rate of isomerization is influenced by the choice of solvent, with tetrahydrofuran showing fewer side reactions compared to alcoholic solvents .

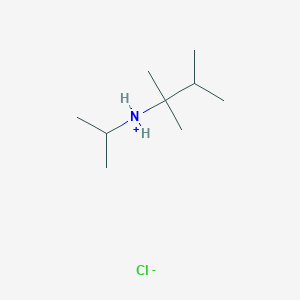

Industrial Production Methods: Industrial production of isocyclosporin A involves the transesterification of cyclosporin A into a salt of isocyclosporin A . This method ensures a more stable form of the compound, suitable for large-scale production.

化学反应分析

Types of Reactions: 30-ethyl-34-hex-4-en-2-yl-4,7,10,12,15,19,25,28-octamethyl-33-(methylamino)-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone primarily undergoes isomerization reactions. The conversion between cyclosporin A and isocyclosporin A is acid-catalyzed and can be influenced by the pH and temperature of the solution .

Common Reagents and Conditions:

Catalysts: Methanesulfonic acid

Solvents: Tetrahydrofuran, various alcohols

Conditions: Acidic environment, controlled temperature

Major Products: The major product of the isomerization reaction is isocyclosporin A itself. In some cases, side reactions may occur, but these are minimized in optimal conditions .

科学研究应用

30-ethyl-34-hex-4-en-2-yl-4,7,10,12,15,19,25,28-octamethyl-33-(methylamino)-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone has several applications in scientific research:

相似化合物的比较

Cyclosporin A: The parent compound, known for its immunosuppressive properties.

Cyclosporin G: An analog with reduced nephrotoxicity and potent immunosuppressive effects.

Non-immunosuppressive analogs: Modified cyclosporins that retain some biological activities without immunosuppressive effects.

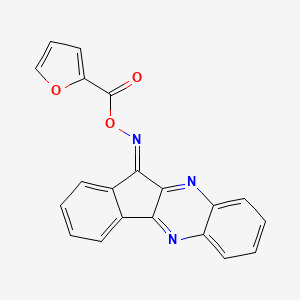

Uniqueness of 30-ethyl-34-hex-4-en-2-yl-4,7,10,12,15,19,25,28-octamethyl-33-(methylamino)-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone: this compound is unique due to its formation through an N → O peptidyl shift, a reaction not commonly observed in other cyclosporin analogs . This unique isomerization property makes it a valuable compound for specific scientific studies, particularly in the field of mass spectrometry .

属性

CAS 编号 |

59865-16-6 |

|---|---|

分子式 |

C62H111N11O12 |

分子量 |

1202.6 g/mol |

IUPAC 名称 |

30-ethyl-34-[(Z)-hex-4-en-2-yl]-4,7,10,12,15,19,25,28-octamethyl-33-(methylamino)-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |

InChI |

InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52-50(63-18)56(78)66-43(26-2)58(80)68(19)33-48(74)69(20)44(29-34(3)4)55(77)67-49(38(11)12)61(83)70(21)45(30-35(5)6)54(76)64-41(16)53(75)65-42(17)57(79)71(22)46(31-36(7)8)59(81)72(23)47(32-37(9)10)60(82)73(24)51(39(13)14)62(84)85-52/h25,27,34-47,49-52,63H,26,28-33H2,1-24H3,(H,64,76)(H,65,75)(H,66,78)(H,67,77)/b27-25- |

InChI 键 |

QEKLELUAISGHEL-RFBIWTDZSA-N |

SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)OC(C(C(=O)N1)NC)C(C)CC=CC)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |

手性 SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)OC(C(C(=O)N1)NC)C(C)C/C=C\C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |

规范 SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)OC(C(C(=O)N1)NC)C(C)CC=CC)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |

外观 |

Solid powder |

Pictograms |

Irritant; Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Isocyclosporin A; Isocyclosporin-A; IsocyclosporinA. |

产品来源 |

United States |

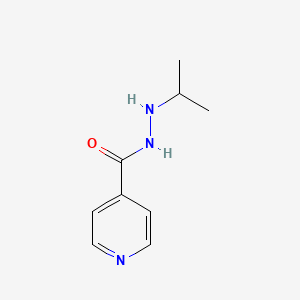

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。